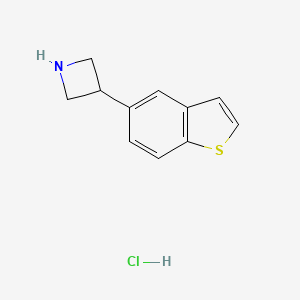![molecular formula C17H13ClN4 B13697684 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine CAS No. 199596-06-0](/img/structure/B13697684.png)
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a hydrazino group, which is further linked to a phenyl group through a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine typically involves the condensation of 2-chloro-6-hydrazinopyridine with phenyl(2-pyridyl)methanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, its hydrazone moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-hydrazinopyridine: A precursor in the synthesis of the target compound.
Phenyl(2-pyridyl)methanone: Another precursor used in the synthesis.
2-Chloro-6-(trichloromethyl)pyridine: A structurally related compound with different chemical properties.
Uniqueness
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and a hydrazone linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
199596-06-0 |
|---|---|
Molecular Formula |
C17H13ClN4 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H13ClN4/c18-15-10-6-11-16(20-15)21-22-17(13-7-2-1-3-8-13)14-9-4-5-12-19-14/h1-12H,(H,20,21) |
InChI Key |
ZTVHOJJNCSNGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC(=CC=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






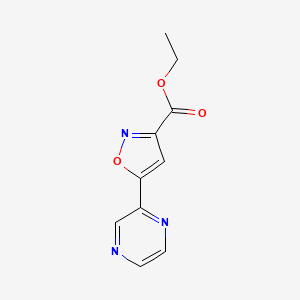
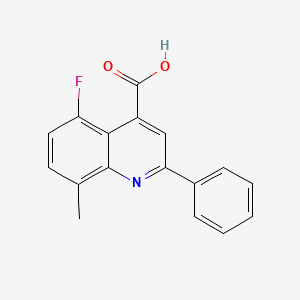

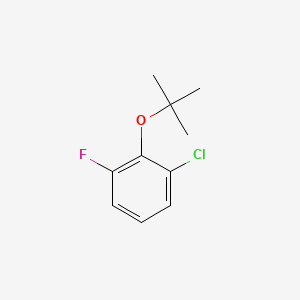
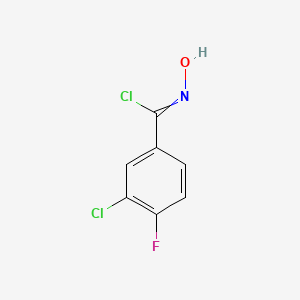
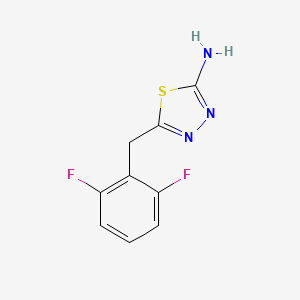
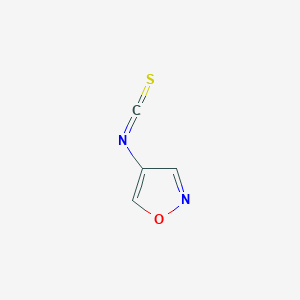
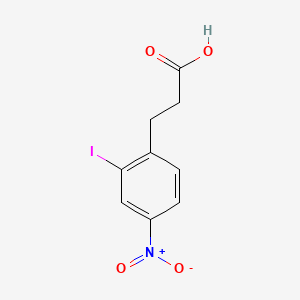
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
